6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline
Overview
Description
6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline is a heterocyclic compound that combines the structural features of quinoline and triazolopyridine. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and triazolopyridine moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as halides, amines, or thiols .
Scientific Research Applications
6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or catalytic properties
Mechanism of Action
The mechanism of action of 6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine share the quinoline moiety and have been widely studied for their antimalarial and antiviral properties.
Triazolopyridine Derivatives: These include various bioactive molecules with potential therapeutic applications.
Uniqueness: 6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline is unique due to the combination of quinoline and triazolopyridine structures, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H10ClN5 |
---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
6-[(5-chlorotriazolo[4,5-b]pyridin-3-yl)methyl]quinoline |
InChI |
InChI=1S/C15H10ClN5/c16-14-6-5-13-15(18-14)21(20-19-13)9-10-3-4-12-11(8-10)2-1-7-17-12/h1-8H,9H2 |
InChI Key |
MBRDVWHDMGIEAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=C(C=CC(=N4)Cl)N=N3)N=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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